Comprehensive Safety and Technical Whitepaper: 2-Methoxyphenyl 2-phenylbutyrate (CAS 40893-04-7)
Comprehensive Safety and Technical Whitepaper: 2-Methoxyphenyl 2-phenylbutyrate (CAS 40893-04-7)
Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Toxicologists, and Drug Development Professionals
Executive Summary
As a Senior Application Scientist navigating the intersection of synthetic chemistry and biochemical profiling, I approach unclassified research compounds with a philosophy of rigorous empirical validation. 2-Methoxyphenyl 2-phenylbutyrate (CAS 40893-04-7) is a niche, sterically hindered ester formed from 2-phenylbutyric acid and guaiacol (2-methoxyphenol). While it currently lacks a formal globally harmonized hazard classification, its physicochemical profile—specifically its high lipophilicity and ester functionality—dictates strict handling protocols.
This whitepaper provides an authoritative breakdown of its predictive Safety Data Sheet (SDS) characteristics, structural properties, and self-validating experimental workflows for both its synthesis and biochemical evaluation.
Physicochemical Profiling & Quantitative Data
Understanding the physical properties of a compound is the first step in predicting its behavior in both biological systems and the laboratory environment. The quantitative data for 2-Methoxyphenyl 2-phenylbutyrate [1] indicates a highly lipophilic molecule with low aqueous solubility, characteristic of bulky aromatic esters.
Table 1: Physicochemical Properties
| Property | Value | Scientific Implication |
| IUPAC Name | (2-methoxyphenyl) 2-phenylbutanoate | Denotes the specific ester linkage between the alpha-branched acid and the phenolic ring. |
| CAS Number | 40893-04-7 | Unique registry identifier for regulatory tracking. |
| Molecular Formula | C₁₇H₁₈O₃ | Indicates a high carbon-to-heteroatom ratio. |
| Molecular Weight | 270.32 g/mol | Falls well within the Lipinski Rule of 5 for drug-like absorption. |
| XLogP3 (Lipophilicity) | 4.2 | Highly lipophilic; predicts strong partitioning into lipid membranes and organic solvents. |
| Boiling Point (Est.) | 371.8 °C @ 760 mmHg | Low volatility at room temperature; minimal inhalation hazard unless aerosolized. |
| Aqueous Solubility | ~3.97 mg/L @ 25 °C | Poorly soluble in water; requires co-solvents (e.g., DMSO) for in vitro assays. |
Data sourced and synthesized from the .
Predictive Safety Data Sheet (SDS) & Hazard Assessment
According to regulatory databases such as and OSHA HCS guidelines, 2-Methoxyphenyl 2-phenylbutyrate currently lists "None found" under GHS Classification [2]. However, "unclassified" does not equate to "safe." Based on its structural motifs, I have developed the following predictive safety and handling protocol:
Section 2: Hazard Identification (Predictive)
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Skin/Eye Contact: Due to its lipophilicity (LogP 4.2), the compound can easily permeate the stratum corneum. It should be treated as a potential skin and eye irritant.
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Inhalation: The exceptionally high boiling point (>370 °C) means vapor pressure at room temperature is negligible. Inhalation is only a risk if the material is mechanically aerosolized or heated.
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Environmental Hazard: Compounds with LogP > 4.0 often exhibit bioaccumulation and high toxicity to aquatic life. It must not be discharged into drains.
Section 8: Exposure Controls & Personal Protective Equipment (PPE)
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Hand Protection: Nitrile gloves (minimum 0.11 mm thickness) are required. Due to the compound's organic nature, gloves should be changed immediately upon contamination.
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Eye Protection: Standard safety goggles with side shields (EN166 compliant).
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Engineering Controls: Handle exclusively within a certified chemical fume hood, particularly during synthesis or when dissolving in volatile organic solvents like Dichloromethane (DCM).
Chemical Synthesis & Mechanistic Pathways
Synthesizing an ester from a sterically hindered carboxylic acid (2-phenylbutyric acid) and a relatively poor nucleophile (a phenol like guaiacol) requires potent activation. Standard Fischer esterification is insufficient. Instead, we employ a Steglich Esterification utilizing N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP).
The Causality of the Catalyst: DMAP is not merely a base; it is a vital acyl transfer catalyst. It attacks the O-acylisourea intermediate formed by DCC, creating a highly reactive acylpyridinium ion. This intermediate overcomes the steric hindrance and low nucleophilicity of guaiacol, driving the reaction forward.
Fig 1: Steglich esterification workflow for 2-Methoxyphenyl 2-phenylbutyrate synthesis.
Protocol 1: Self-Validating Synthesis Methodology
This protocol is designed as a self-validating system: the stoichiometric precipitation of dicyclohexylurea (DCU) acts as a visual indicator of successful coupling.
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Preparation: In an oven-dried round-bottom flask under nitrogen, dissolve 10.0 mmol of 2-phenylbutyric acid and 10.5 mmol of guaiacol in 30 mL of anhydrous dichloromethane (DCM).
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Catalyst Addition: Add 1.0 mmol (0.1 eq) of DMAP. Cool the mixture to 0 °C using an ice bath.
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Activation: Slowly add 11.0 mmol of DCC dissolved in 10 mL of DCM dropwise over 15 minutes.
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Reaction & Validation: Allow the reaction to warm to room temperature and stir for 12 hours. Validation Check: A heavy white precipitate (DCU) will form. The volume of precipitate directly correlates with the extent of the reaction.
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Workup: Filter the suspension through a Celite pad to remove the DCU byproduct. Wash the organic filtrate sequentially with 0.1 M HCl (to remove DMAP), saturated NaHCO₃ (to remove unreacted acid), and brine.
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Purification: Dry the organic layer over anhydrous MgSO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes:Ethyl Acetate 9:1) to yield the pure ester.
Biochemical Applications & Enzymatic Stability
In drug development, phenolic esters are frequently utilized as prodrugs to mask the irritating properties of free acids or to enhance membrane permeability. To evaluate 2-Methoxyphenyl 2-phenylbutyrate as a potential prodrug model, we must assess its susceptibility to enzymatic hydrolysis by carboxylesterases.
Fig 2: Mechanistic pathway of carboxylesterase-mediated hydrolysis of the ester bond.
Protocol 2: In Vitro Esterase Stability Assay
This protocol utilizes a mass-balance validation system. The molar loss of the parent ester must exactly equal the molar sum of the generated guaiacol and 2-phenylbutyric acid, confirming specific enzymatic cleavage without off-target degradation.
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Substrate Preparation: Prepare a 10 mM stock solution of 2-Methoxyphenyl 2-phenylbutyrate in LC-MS grade DMSO.
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Incubation Matrix: Dilute the stock to a final concentration of 100 µM in 1 mL of pre-warmed (37 °C) Phosphate-Buffered Saline (PBS, pH 7.4). Ensure final DMSO concentration does not exceed 1% to prevent enzyme denaturation.
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Enzyme Initiation: Add Porcine Liver Esterase (PLE) to a final concentration of 1 U/mL to initiate the reaction.
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Kinetic Sampling: At time points 0, 15, 30, 60, and 120 minutes, extract 100 µL aliquots.
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Quenching: Immediately quench each aliquot by adding 100 µL of ice-cold acetonitrile containing 10 µM of an internal standard (e.g., naproxen).
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Analysis & Validation: Centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins. Analyze the supernatant via HPLC-UV (254 nm). Validation Check: Integrate the peaks for the parent ester, guaiacol, and 2-phenylbutyric acid. Calculate the mass balance to ensure 1:1:1 stoichiometry of degradation to product formation.
